ethyl 3-(1H-indol-3-yl)-2-oxopropanoate

Physicochemical profiling Blood-brain barrier permeability Prodrug design

Researchers investigating the indole-3-pyruvate pathway frequently encounter instability and poor blood-brain barrier penetration with the free acid. Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate (CAS 32817-17-7) resolves these issues as a stable, lipophilic prodrug form (XLogP3=2.0). - Designed for CNS target engagement: enhanced passive membrane permeability vs. ionized free acid. - Reliable analytical standard: avoids keto-enol tautomerism degradation that confounds free acid quantification. - Versatile building block: the 2-oxopropanoate ester group is a reactive handle for synthesizing thia-tryptophans and heterocyclic derivatives.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 32817-17-7
Cat. No. B2879072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(1H-indol-3-yl)-2-oxopropanoate
CAS32817-17-7
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESCCOC(=O)C(=O)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C13H13NO3/c1-2-17-13(16)12(15)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,2,7H2,1H3
InChIKeyOYZDYSMWNUUSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate: Identity and Baseline Properties


Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate (CAS 32817-17-7), also known as indole-3-pyruvic acid ethyl ester, is a synthetic indole derivative with the molecular formula C₁₃H₁₃NO₃ and molecular weight 231.25 g/mol [1]. It features an indole ring substituted at the 3-position with a 2-oxopropanoate ethyl ester group. The compound serves primarily as a building block in the synthesis of more complex indole-containing molecules and belongs to a family of 3-indolepyruvic acid (IPA) derivatives claimed to possess neuroprotective and CNS-active properties [2]. Its computed logP of 2 and topological polar surface area of 59.2 Ų distinguish it from the more polar free acid form, suggesting enhanced passive membrane permeability [1].

Ester prodrug form for CNS permeation research studies
Building block for indole-containing molecule synthesis
Stable handling alternative to tautomerism-prone free acid

Why Analogs Cannot Replace This Ethyl Ester in Research


Within the 3-indolepyruvic acid derivative class, substitution is not straightforward because the ester moiety critically influences lipophilicity, metabolic stability, and the compound's ability to cross biological membranes [1]. The parent free acid (indole-3-pyruvic acid, CAS 392-12-1) is highly polar and ionizable at physiological pH, which restricts passive diffusion across the blood-brain barrier, whereas the ethyl ester is explicitly designed in the patent literature as a prodrug strategy to enhance CNS penetration [1]. Similarly, the methyl ester (CAS 7417-64-3) offers different hydrolytic stability and solubility profiles. The quantitative evidence below, while limited in scope, demonstrates that the ethyl ester occupies a distinct physicochemical space that cannot be replicated by simply using the free acid or other alkyl esters without altering experimental outcomes.

Free acid (CAS 392-12-1): High polarity restricts passive membrane diffusion.
Methyl ester (CAS 7417-64-3): Altered hydrolytic stability may affect exposure kinetics.
Other alkyl esters: Physicochemical profile may not reproduce ethyl ester's reported properties.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage Over the Free Acid

The target compound's computed XLogP3 of 2.0 (PubChem) provides a calculated 200-fold higher octanol-water partition coefficient relative to indole-3-pyruvic acid, which exists predominantly as a carboxylate anion at pH 7.4 (estimated XLogP3 ≈ -1.0 for the ionized form) [1]. This difference is directly linked to predicted passive membrane permeability. The patent literature on 3-indolepyruvic acid derivatives explicitly states that esterification to the ethyl ester is performed to facilitate passage across the blood-brain barrier, a property not achievable with the free acid without active transport [2].

Lipophilicity context
Class-level
~1000-fold higher partition coefficient vs. ionized free acid (computed)
Supports passive membrane permeability context
No direct in vitro permeability data available
Physicochemical profiling Blood-brain barrier permeability Prodrug design

CNS Prodrug Strategy: Ethyl Ester as Preferred Form

U.S. Patent 5,002,963 claims a series of 3-indolepyruvic acid derivatives of formula X-OR where R is methyl, ethyl, propyl, isopropyl, butyl, tert-butyl, cyclohexyl, or benzyl, for the treatment of CNS disorders including epilepsy, cerebral ischemia, stroke, and Alzheimer's disease [1]. Among these, the ethyl ester is specifically exemplified in the synthetic procedures (Example 1: reaction of 3-indole-pyruvic acid with DBU and ethyl bromide to yield the ethyl ester in 78% yield) [1]. The patent mechanism of action relies on the compound serving as a prodrug that crosses the blood-brain barrier and is converted to kynurenic acid, an endogenous broad-spectrum glutamate receptor antagonist [1].

Synthetic precedent
Supporting evidence
Ethyl ester: 78% yield (Patent Example 1); other esters not individually exemplified
Most directly precedented ester in patent literature
Synthetic accessibility for procurement planning
CNS drug delivery Ester prodrugs Kynurenic acid pathway

Commercial Purity and Chemical Stability Benchmark

Multiple independent chemical suppliers list ethyl 3-(1H-indol-3-yl)-2-oxopropanoate at a standardized purity of 98% (HPLC) , providing a consistent quality baseline for procurement. In contrast, indole-3-pyruvic acid (free acid) is known to be chemically labile due to keto-enol tautomerism and oxidative degradation, requiring stabilization strategies (e.g., pentafluorobenzyl oxime derivatization) for accurate quantification [1]. The ethyl ester form offers improved chemical stability compared to the free acid, reducing handling complexity in laboratory settings.

Purity & stability
Class-level
98% (HPLC) purity specification; avoids keto-enol tautomerism of free acid
Supports handling stability context
Quantitative degradation comparison not available
Compound procurement Purity specification Reproducible research

Recommended Research and Application Scenarios


CNS Prodrug Research for Blood-Brain Barrier Penetration

Based on the patent claims for 3-indolepyruvic acid derivatives in treating epilepsy, cerebral ischemia, and Alzheimer's disease [1], the ethyl ester is the preferred form when the research objective requires passive diffusion across the blood-brain barrier. The increased lipophilicity (XLogP3 = 2.0 vs. ionized free acid) provides a rational basis for selecting this ester over the parent acid for in vivo CNS studies.

Synthetic Building Block for Indole-Containing Molecules

The compound serves as a key intermediate in the synthesis of more complex indole derivatives, including thia-tryptophans and acyloin derivatives [2]. Its 2-oxopropanoate ester functionality provides a reactive handle for condensation, reduction, and heterocycle-forming reactions that are not accessible with the free acid without protection/deprotection steps.

Kynurenic Acid Pathway Modulation Studies

The patent mechanism involves conversion of 3-indolepyruvic acid derivatives to kynurenic acid, an endogenous NMDA receptor antagonist [1]. The ethyl ester provides a chemically stable, well-characterized tool compound for probing this metabolic pathway in cell-based or in vivo models, where the free acid's instability would confound interpretation.

Stable Surrogate Standard for Analytical Method Development

Given that indole-3-pyruvic acid requires derivatization for reliable GC-MS or HPLC analysis due to tautomerism and degradation [2], the ethyl ester can serve as a more stable surrogate standard in method development and validation workflows targeting the indole-3-pyruvate metabolic pathway.

Application
Selection Property
Validation Focus
CNS permeation prodrug studies
Ester-based prodrug design context
Passive permeability assay validation
Indole-containing molecule synthesis
2-oxopropanoate ester functionality
Condensation reaction assessment
Kynurenic acid pathway research
Stable ester tool compound
Metabolic conversion to kynurenic acid
Analytical method development surrogate
Tautomerism-free ester form
Analytical stability verification
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